(3R)-3-(Boc-amino)-3-methylpiperidine
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Overview
Description
(3R)-3-(Boc-amino)-3-methylpiperidine: is a chemical compound that belongs to the class of piperidines It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group at the 3-position of the piperidine ring
Scientific Research Applications
Chemistry: (3R)-3-(Boc-amino)-3-methylpiperidine is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the construction of piperidine-based scaffolds in medicinal chemistry.
Biology: In biological research, this compound is utilized in the development of enzyme inhibitors and receptor modulators. Its structural features make it a valuable tool for probing biological pathways and mechanisms.
Industry: In the industrial sector, this compound is employed in the synthesis of fine chemicals and specialty materials. Its versatility in chemical reactions makes it a valuable component in various manufacturing processes.
Mechanism of Action
Target of Action
The primary target of the compound (3R)-3-(Boc-amino)-3-methylpiperidine is the amino group in various organic compounds . The compound is used as a protecting group for amines during chemical reactions . The tert-butyloxycarbonyl (Boc) group in the compound protects the amino group from reacting, allowing for transformations of other functional groups .
Mode of Action
This compound interacts with its targets by converting the amino group into a carbamate . This conversion is achieved through a nucleophilic addition-elimination reaction . The Boc group is added to the amine through the precursor Di-tert-butyl decarbonate, which acts as a great electrophile for the nucleophilic addition of the amine .
Biochemical Pathways
The biochemical pathway affected by this compound involves the protection of amino groups during chemical reactions . The compound allows for the transformation of other functional groups without the interference of the amino group . This is particularly useful in the synthesis of peptides .
Pharmacokinetics
The compound’s use as a protecting group suggests that its bioavailability would be dependent on the specific conditions of the chemical reactions it is used in .
Result of Action
The result of the action of this compound is the successful protection of the amino group during chemical reactions . This allows for the transformation of other functional groups without the interference of the amino group . The Boc group can be removed when no longer needed, using a strong acid such as trifluoracetic acid (TFA) .
Action Environment
The action, efficacy, and stability of this compound are influenced by various environmental factors. For instance, the use of a catalyst can lower the required reaction temperature . Additionally, the compound’s action can be conducted in a continuous flow reactor with a low-boiling solvent, which facilitates product separation and enhances efficiency and productivity relative to a batch process .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-3-(Boc-amino)-3-methylpiperidine typically involves the protection of the amino group with a Boc group. One common method is the reaction of 3-methylpiperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to improve yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (3R)-3-(Boc-amino)-3-methylpiperidine can undergo oxidation reactions, particularly at the piperidine ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to remove the Boc protecting group, typically using acidic conditions such as trifluoroacetic acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Trifluoroacetic acid, hydrochloric acid.
Substitution: Nucleophiles such as amines, alcohols, and thiols.
Major Products Formed:
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Deprotected amine (3R)-3-amino-3-methylpiperidine.
Substitution: Substituted derivatives with various functional groups.
Comparison with Similar Compounds
(3R)-3-(Boc-amino)-2-hydroxy-4-phenylbutyric acid: This compound also contains a Boc-protected amino group but differs in its additional hydroxy and phenyl substituents.
tert-Butyl carbamate: A simpler compound with a Boc-protected amino group, used in similar synthetic applications.
Uniqueness: (3R)-3-(Boc-amino)-3-methylpiperidine is unique due to its specific piperidine ring structure and the presence of a methyl group at the 3-position. This structural feature imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-[(3R)-3-methylpiperidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-11(4)6-5-7-12-8-11/h12H,5-8H2,1-4H3,(H,13,14)/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLFTJQKKCELGD-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCNC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CCCNC1)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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